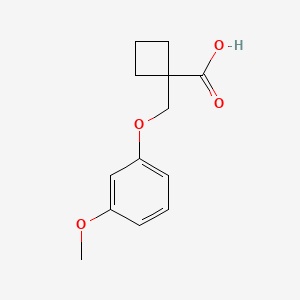
Ethyl 6-bromo-3-hydroxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-3-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a prodrug that is converted to its active form, 3-hydroxyethyl 6-bromo-pivalate, in vivo . This compound is known for its ability to inhibit the activity of target genes by alkylating DNA . It is primarily used as a medicinal chemistry tool and has shown promising results in animal models of acute myeloid leukemia and neurological disorders .
Vorbereitungsmethoden
Ethyl 6-bromo-3-hydroxypicolinate can be synthesized through various synthetic routes. One common method involves the bromination of 3-hydroxypicolinic acid followed by esterification with ethanol . The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like sulfuric acid. The industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Ethyl 6-bromo-3-hydroxypicolinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-hydroxypicolinic acid ethyl ester.
Substitution: The bromine atom in this compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-3-hydroxypicolinate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-3-hydroxypicolinate involves its conversion to the active form, 3-hydroxyethyl 6-bromo-pivalate, in vivo . This active form inhibits the activity of target genes by alkylating DNA, which prevents the transcription and translation of these genes . The molecular targets and pathways involved in this process include various DNA sequences and gene regulatory elements .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-3-hydroxypicolinate can be compared with other similar compounds, such as:
Ethyl 3-bromo-6-hydroxypicolinate: This compound has a similar structure but with the bromine and hydroxyl groups in different positions.
6-Bromo-3-hydroxy-pyridine-2-carboxylic acid ethyl ester: Another similar compound with slight variations in the functional groups.
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
ethyl 6-bromo-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(11)3-4-6(9)10-7/h3-4,11H,2H2,1H3 |
InChI-Schlüssel |
RGMFZUIPTUSQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


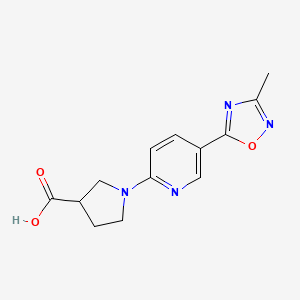
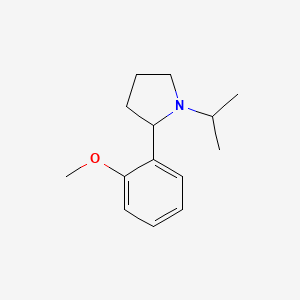
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
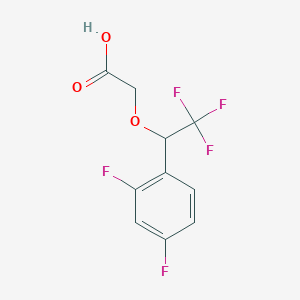
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)

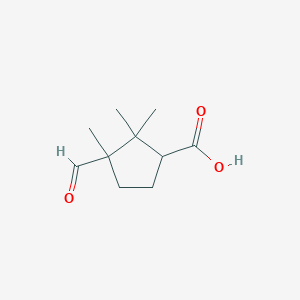
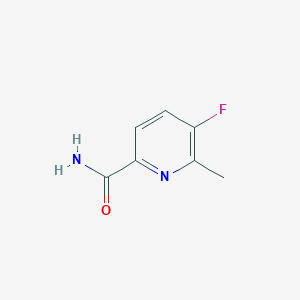
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)

![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
